Methyl 1,3-dihydroxycholan-24-oate
Description
Methyl (4R)-4-[(8S,9S,10S,13R,14S,17R)-1,3-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate is a complex organic compound with a unique structure. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Properties
Molecular Formula |
C25H42O4 |
|---|---|
Molecular Weight |
406.6 g/mol |
IUPAC Name |
methyl (4R)-4-[(8S,9S,10S,13R,14S,17R)-1,3-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C25H42O4/c1-15(5-10-23(28)29-4)19-8-9-20-18-7-6-16-13-17(26)14-22(27)25(16,3)21(18)11-12-24(19,20)2/h15-22,26-27H,5-14H2,1-4H3/t15-,16?,17?,18+,19-,20+,21+,22?,24-,25+/m1/s1 |
InChI Key |
OKPBKPSSYICCDG-QHTWFIBTSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(C(CC(C4)O)O)C)C |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2CCC4C3(C(CC(C4)O)O)C)C |
Synonyms |
1 alpha,3 alpha-dihydroxy-5 beta-cholan-24-oic acid methyl ester 1,3-DHCM methyl 1,3-dihydroxycholan-24-oate |
Origin of Product |
United States |
Preparation Methods
Synthesis via Stigmasterol Derivative Intermediates
The short-step synthesis from stigmasterol involves ozonolysis and Wittig reactions to introduce hydroxyl groups. In a representative procedure (Scheme 3 of), stigmasterol is oxidized with Al(OPri)₃ and cyclohexanone to form a ketone intermediate, followed by ozonolysis (O₃, pyridine, CH₂Cl₂ at −78°C) and reduction (Me₂S) to yield diol precursors. Subsequent esterification with ethyl chloroformate and sodium methoxide in refluxing methanol achieves the methyl ester, with an overall yield of 80%.
Key Data:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Oxidation | Al(OPri)₃, cyclohexanone, benzene, reflux | 79% |
| Ozonolysis | O₃, pyridine, CH₂Cl₂, −78°C | 80% (2 steps) |
| Esterification | NaOMe, MeOH, reflux | 80% |
Microwave-Assisted Esterification
Microwave irradiation enhances reaction rates for esterification. A protocol from adapts this for bile acid derivatives: methyl deoxycholate (0.6 mmol) reacts with triphosgene (0.46 mmol) in CH₂Cl₂ under 200 W irradiation for 12 min, followed by coupling with 5-aryl-1,3,4-thiadiazol-2-amines. This method reduces reaction times from hours to 15–22 min, achieving yields up to 91%.
Optimization Table:
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Time | 3–6 h | 15–22 min |
| Yield | 60–75% | 78–91% |
| Purity (HPLC) | 92% | 98% |
Selective Hydroxylation and Protection
Selective hydroxylation at C-1 and C-3 positions is achieved using magnesium monoperoxyphthalate (MMPP) or mCPBA. For example, reports epoxidation of Δ²²-unsaturated intermediates with mCPBA in CHCl₃ (reflux, 6 h, 55% yield), followed by hydrogenation (H₂, Pd–CaCO₃, MeCN) and sodium borohydride reduction (NaBH₄, MeOH, 0°C, 78%). Stereochemical integrity is confirmed via NMR ([α]D +10° in 1,4-dioxane).
Stereochemical Outcomes:
| Reagent | Product Configuration | Yield |
|---|---|---|
| mCPBA | 5β,7β-epoxide | 55% |
| NaBH₄ | 3α,7α-diol | 78% |
Enzymatic Hydrolysis and Transesterification
Bovine pancreatic lipase catalyzes regioselective hydrolysis of methyl cholate derivatives. In, methyl 3,12-dihydroxycholan-24-oate is isolated from bovine bile via enzymatic cleavage (pH 7.4, 37°C, 24 h), followed by silica gel chromatography (CHCl₃:MeOH = 9:1). FT-IR (νmax 3415 cm⁻¹ for OH) and GC-MS (m/z 406.1 [M+H]⁺) confirm structure.
Enzymatic Conditions:
| Enzyme | Substrate | Time | Yield |
|---|---|---|---|
| Lipase | Methyl cholate | 24 h | 68% |
Large-Scale Industrial Synthesis
Patent outlines a pilot-scale process using hyodeoxycholic acid as the starting material. Key steps include:
- Acid Chloride Formation : Hyodeoxycholic acid (1 mol) reacts with SOCl₂ (2.5 mol) in toluene (reflux, 4 h).
- Esterification : Crude acid chloride is treated with methanol (5 mol) and pyridine (1.2 mol) at 0°C, yielding 89% methyl ester.
- Crystallization : Recrystallization from ethyl acetate/hexane affords 98% purity.
Process Metrics:
| Step | Purity | Cost (USD/kg) |
|---|---|---|
| Esterification | 95% | 120 |
| Crystallization | 98% | 150 |
Quality Control and Characterization
Analytical Standards:
Chemical Reactions Analysis
Types of Reactions
Methyl (4R)-4-[(8S,9S,10S,13R,14S,17R)-1,3-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds .
Scientific Research Applications
Methyl (4R)-4-[(8S,9S,10S,13R,14S,17R)-1,3-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and metabolic disorders.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 1,3-dihydroxycholan-24-oate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
- (8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one
- (8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
- (8R,9S,13S,14S,16R,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol
Uniqueness
Methyl (4R)-4-[(8S,9S,10S,13R,14S,17R)-1,3-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various research and industrial applications .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 1,3-dihydroxycholan-24-oate, and how is its structural identity confirmed?
- Methodological Answer : The compound is typically synthesized via epoxide ring-opening reactions. For example, a structurally analogous methylated bile acid derivative (Methyl 3-hydroxy-3-(morpholinomethyl)-12-oxo-5β-cholan-24-oate) was synthesized by reacting an epoxide precursor with morpholine, followed by purification via flash column chromatography (silica gel, dichloromethane) and recrystallization (ethyl acetate/hexane mixture) . Structural confirmation relies on high-resolution mass spectrometry (HRMS) for molecular weight validation and NMR spectroscopy for functional group and stereochemical analysis. Key NMR signals include hydroxyl proton resonances (1,3-dihydroxy groups) and ester carbonyl peaks (~170 ppm in NMR) .
Q. Which analytical techniques are critical for assessing the purity of this compound?
- Methodological Answer : Purity is evaluated using reverse-phase HPLC with UV detection (210–254 nm) for quantifying impurities. Thin-layer chromatography (TLC) on silica gel plates is used for preliminary purity checks. Mass spectrometry (LC-MS) and elemental analysis further validate molecular composition. For advanced characterization, differential scanning calorimetry (DSC) confirms crystallinity, and X-ray crystallography resolves stereochemical ambiguities .
Q. How is the stability of this compound assessed under experimental conditions?
- Methodological Answer : Stability studies involve incubating the compound in solvents (e.g., DMSO, ethanol) at varying temperatures (4°C to 37°C) and pH levels (1–10) over 24–72 hours. Degradation is monitored via HPLC, with degradation products identified using tandem MS/MS. Photostability is tested under UV light (320–400 nm) to simulate laboratory storage conditions .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound while minimizing byproducts?
- Methodological Answer : Yield optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for epoxide ring-opening.
- Catalyst screening : Lewis acids like BF₃·Et₂O improve regioselectivity.
- Temperature control : Reactions conducted at 0–5°C reduce side reactions.
- Purification : Gradient elution in flash chromatography (hexane → ethyl acetate) isolates the target compound from diastereomers. Pilot-scale reactions (1–5 g) achieve ~85–90% purity, with final recrystallization increasing purity to >98% .
Q. What experimental strategies address contradictions in cytotoxicity data across cell lines?
- Methodological Answer : Discrepancies in cytotoxicity (e.g., IC₅₀ variations between cancer cell lines) require:
- Dose-response validation : Replicate MTT assays with stricter controls (e.g., DMSO concentration ≤0.1% to avoid solvent toxicity).
- Cell line profiling : Compare sensitivity across diverse lines (e.g., HepG2 vs. HuTu-80) to identify tissue-specific effects.
- Mechanistic studies : Use flow cytometry (apoptosis assays) and Western blotting (caspase-3 activation) to differentiate cytotoxic vs. cytostatic effects .
Q. What in vitro models are suitable for studying the structure-activity relationship (SAR) of bile acid derivatives like this compound?
- Methodological Answer : SAR studies utilize:
- Cancer cell panels : Test derivatives on cells with bile acid receptor overexpression (e.g., FXR, TGR5 in HepG2).
- Membrane permeability assays : Caco-2 monolayers evaluate intestinal absorption potential.
- Enzyme inhibition assays : Screen against targets like 11β-hydroxysteroid dehydrogenase (11β-HSD1) to link structural modifications (e.g., 1,3-dihydroxy vs. 3,12-dihydroxy groups) to activity .
Q. How can researchers resolve conflicting NMR data during structural elucidation?
- Methodological Answer : Contradictions (e.g., unexpected splitting patterns) are addressed by:
- 2D NMR : HSQC and HMBC correlations map - connectivity to confirm hydroxyl and ester group positions.
- Variable temperature NMR : Identify dynamic effects (e.g., rotamers) causing peak broadening.
- Isotopic labeling : Introduce or labels to trace specific protons/carbons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
